molecular formula C15H12N2OS2 B3132101 (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 364614-86-8

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3132101
CAS No.: 364614-86-8
M. Wt: 300.4 g/mol
InChI Key: KSKNANMBXPZWTL-UHFFFAOYSA-N
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Description

(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to "(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one" focuses on their synthesis and the exploration of their chemical properties. For instance, Abdelhamid et al. (2012) synthesized derivatives of 5-arylazothiazoles, pyridines, and thieno[2,3-b]pyridines containing a 1,2,3-triazole moiety through the reaction of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-3-phenylprop-2-en-1-one with hydrazonoyl halides and active methylene compounds, indicating the versatility of mercapto and thienyl compounds in synthesizing heterocyclic compounds with potential applications in material science and medicinal chemistry Abdelhamid et al., European Journal of Chemistry, 2012.

Molecular Structure and Photochemistry

Gómez-Zavaglia et al. (2006) investigated the molecular structure and photochemistry of 5-mercapto-1-methyltetrazole, a compound with a mercapto group similar to the one in "this compound." Their study, using low-temperature matrix-isolation and solid-state infrared spectroscopy, along with DFT calculations and photochemical methods, provided insights into the tautomeric forms, vibrational spectra, and photochemical behaviors of mercapto-containing compounds, which could be relevant for understanding the photochemical properties of related imidazolone derivatives Gómez-Zavaglia et al., Journal of Molecular Structure, 2006.

Reaction Mechanisms and Derivative Synthesis

El-Sherief et al. (2010) described the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazines through the reaction of 4-amino-3-mercapto-5-phenyl-s-triazole with ketones containing active α-hydrogens. This study illustrates the reactivity of mercapto compounds in forming heterocyclic structures, potentially offering a parallel to the synthesis and reactivity of "this compound" El-Sherief et al., Synthesis, 2010.

Heterocyclic Compounds and Potential Applications

The synthesis and evaluation of heterocyclic compounds, which are structurally related to "this compound," are of significant interest due to their potential applications in various scientific fields. For example, studies by Abdelhamid et al. (2011) and others have focused on synthesizing novel heterocyclic compounds that could have applications ranging from materials science to pharmacology, underscoring the broad applicability of research in this area Abdelhamid et al., Arkivoc, 2011.

Properties

IUPAC Name

5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKNANMBXPZWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
(5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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